![molecular formula C7H8BrNO B2941091 3-Bromo-5-(1-hydroxyethyl)pyridine CAS No. 283608-66-2](/img/structure/B2941091.png)
3-Bromo-5-(1-hydroxyethyl)pyridine
Overview
Description
3-Bromo-5-(1-hydroxyethyl)pyridine is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 . It is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-(1-hydroxyethyl)pyridine is 1S/C7H8BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Bromo-5-(1-hydroxyethyl)pyridine is a liquid at room temperature . It is stored in an inert atmosphere .Scientific Research Applications
Pharmacology
3-Bromo-5-(1-hydroxyethyl)pyridine: is utilized in pharmacological research due to its pyridine ring, which exhibits significant biological activity. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine and hydroxyethyl groups make it a versatile precursor for constructing complex molecules that can be used in drug discovery and development .
Material Science
In material science, this compound finds application in the synthesis of new materials with potential electronic and photonic properties. The pyridine moiety can interact with other molecules and metals, forming coordination complexes that are essential in creating advanced materials .
Chemical Synthesis
3-Bromo-5-(1-hydroxyethyl)pyridine: acts as a building block in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki and Heck reactions, which are pivotal for constructing carbon-carbon bonds in organic chemistry .
Biochemistry
Researchers employ 3-Bromo-5-(1-hydroxyethyl)pyridine in biochemistry for probing the structure and function of enzymes and receptors. The compound’s ability to be modified allows for the creation of probes and markers that can bind to specific biological targets .
Analytical Chemistry
This compound is used in analytical chemistry as a standard or reagent in chromatographic methods and mass spectrometry. It helps in the qualitative and quantitative analysis of complex mixtures, aiding in the identification of unknown substances .
Environmental Science
In environmental science, 3-Bromo-5-(1-hydroxyethyl)pyridine can be used to study degradation processes and environmental behavior of organic compounds. Its brominated structure makes it a suitable analogue for halogenated contaminants, allowing for the examination of their fate in the environment .
Pharmacology
3-Bromo-5-(1-hydroxyethyl)pyridine is utilized in pharmacological research due to its pyridine ring, which exhibits significant biological activity. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine and hydroxyethyl groups make it a versatile precursor for constructing complex molecules that can be used in drug discovery and development .
Chemical Synthesis
3-Bromo-5-(1-hydroxyethyl)pyridine acts as a building block in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki and Heck reactions, which are pivotal for constructing carbon-carbon bonds in organic chemistry .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(5-bromopyridin-3-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRELUKWTQNFSRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(1-hydroxyethyl)pyridine |
Synthesis routes and methods I
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Synthesis routes and methods II
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